molecular formula C10H11BrO B2703573 1-Bromo-3-cyclopropyl-5-methoxybenzene CAS No. 1227692-30-9

1-Bromo-3-cyclopropyl-5-methoxybenzene

Cat. No.: B2703573
CAS No.: 1227692-30-9
M. Wt: 227.101
InChI Key: LIMAXWKMVKWPBK-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropyl-5-methoxybenzene: is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclopropyl-5-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, maintaining the integrity of the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-methoxybenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclopropyl-5-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing further substitutions to specific positions on the ring .

Comparison with Similar Compounds

  • 1-Bromo-3,5-dimethylbenzene
  • 1-Bromo-4-methoxybenzene
  • 1-Bromo-2-cyclopropylbenzene

Uniqueness: 1-Bromo-3-cyclopropyl-5-methoxybenzene is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

1-bromo-3-cyclopropyl-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAXWKMVKWPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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